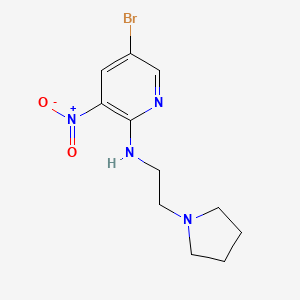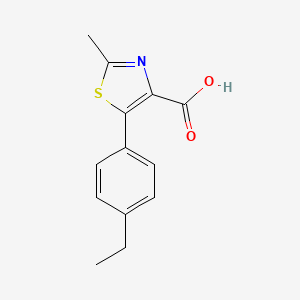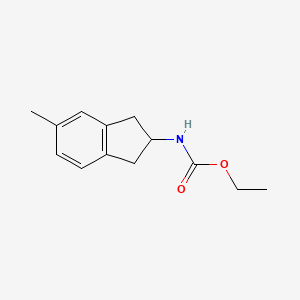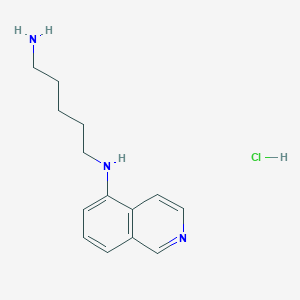
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine typically involves multi-step organic reactions. One common route might include:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Chlorination: Chlorination of the pyrimidine ring at the 4 and 6 positions.
Etherification: Formation of the o-methoxyphenoxy group through etherification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry: Use in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-cyclopropyl-5-phenoxypyrimidine: Lacks the methoxy group.
4,6-Dichloro-2-cyclopropyl-5-(o-methylphenoxy)-pyrimidine: Has a methyl group instead of a methoxy group.
Uniqueness
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of the o-methoxyphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H12Cl2N2O2 |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-19-9-4-2-3-5-10(9)20-11-12(15)17-14(8-6-7-8)18-13(11)16/h2-5,8H,6-7H2,1H3 |
Clé InChI |
JVYKFTSRHBWVPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3CC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)





![1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone](/img/structure/B8590308.png)



![1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8590348.png)
